molecular formula C22H20N2O3S B527096 N-(benzo[d]furan-2-ylethyl)-2-[4-(4-methyl(1,3-thiazol-2-yl))phenoxy]acetamide

N-(benzo[d]furan-2-ylethyl)-2-[4-(4-methyl(1,3-thiazol-2-yl))phenoxy]acetamide

Cat. No.: B527096
M. Wt: 392.5 g/mol
InChI Key: SXIRGDLLSGDIFQ-UHFFFAOYSA-N
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Description

N-(benzo[d]furan-2-ylethyl)-2-[4-(4-methyl(1,3-thiazol-2-yl))phenoxy]acetamide is a complex organic compound that features a benzofuran moiety, a thiazole ring, and a phenoxyacetamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]furan-2-ylethyl)-2-[4-(4-methyl(1,3-thiazol-2-yl))phenoxy]acetamide typically involves multiple steps, starting with the preparation of the benzofuran and thiazole intermediates. The benzofuran moiety can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne. The thiazole ring can be prepared by the reaction of α-haloketones with thiourea.

The final step involves the coupling of the benzofuran and thiazole intermediates with 2-chloro-N-(4-(4-methyl-1,3-thiazol-2-yl)phenoxy)acetamide under basic conditions to form the target compound. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]furan-2-ylethyl)-2-[4-(4-methyl(1,3-thiazol-2-yl))phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2-carboxylic acid derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions at the C-2 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety would yield benzofuran-2-carboxylic acid derivatives, while reduction of nitro groups would yield corresponding amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways involving benzofuran and thiazole derivatives.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.

    Industry: It may find applications in the development of new materials or as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(benzo[d]furan-2-ylethyl)-2-[4-(4-methyl(1,3-thiazol-2-yl))phenoxy]acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways. The benzofuran moiety may interact with enzymes or receptors involved in oxidative stress, while the thiazole ring could modulate biological activities through interactions with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds like benzofuran-2-carboxylic acid and benzofuran-2-ylmethanol.

    Thiazole derivatives: Compounds such as thiazole-4-carboxylic acid and 2-aminothiazole.

Uniqueness

N-(benzo[d]furan-2-ylethyl)-2-[4-(4-methyl(1,3-thiazol-2-yl))phenoxy]acetamide is unique due to the combination of benzofuran and thiazole moieties within a single molecule. This structural feature may confer distinct biological activities and chemical reactivity compared to other compounds with only one of these moieties.

Properties

Molecular Formula

C22H20N2O3S

Molecular Weight

392.5 g/mol

IUPAC Name

N-[1-(1-benzofuran-2-yl)ethyl]-2-[4-(4-methyl-1,3-thiazol-2-yl)phenoxy]acetamide

InChI

InChI=1S/C22H20N2O3S/c1-14-13-28-22(23-14)16-7-9-18(10-8-16)26-12-21(25)24-15(2)20-11-17-5-3-4-6-19(17)27-20/h3-11,13,15H,12H2,1-2H3,(H,24,25)

InChI Key

SXIRGDLLSGDIFQ-UHFFFAOYSA-N

SMILES

O=C(NC(C1=CC2=CC=CC=C2O1)C)COC3=CC=C(C4=NC(C)=CS4)C=C3

Canonical SMILES

CC1=CSC(=N1)C2=CC=C(C=C2)OCC(=O)NC(C)C3=CC4=CC=CC=C4O3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ENA739155;  ENA 739155;  ENA-739155

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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